3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
CAS No.: 1214875-09-8
Cat. No.: VC7834343
Molecular Formula: C8H13F2NO
Molecular Weight: 177.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214875-09-8 |
|---|---|
| Molecular Formula | C8H13F2NO |
| Molecular Weight | 177.19 |
| IUPAC Name | 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane |
| Standard InChI | InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2 |
| Standard InChI Key | TXDBSMYUFFCTNM-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC(CO2)(F)F |
| Canonical SMILES | C1CNCCC12CC(CO2)(F)F |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane belongs to the spirocyclic amine class, featuring a central quaternary carbon atom shared between a tetrahydrofuran (1-oxa) ring and an azepane (8-aza) ring. The spiro[4.5]decane framework imposes significant conformational constraints, which are critical for interactions with biological targets . The fluorine atoms at the 3-position of the oxygen-containing ring introduce electronegativity and steric effects, influencing both reactivity and lipophilicity .
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1214875-09-8 | |
| Molecular Formula | ||
| Molecular Weight | 177.19 g/mol | |
| Parent Compound CID | 55280857 |
Spectroscopic and Computational Characterization
The compound’s structure has been validated through 2D NMR and high-resolution mass spectrometry (HRMS), with PubChem entries providing detailed InChI (InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2) and SMILES (C1CNCCC12CC(CO2)(F)F) identifiers. Density functional theory (DFT) calculations predict a puckered conformation for the azepane ring, while the tetrahydrofuran ring adopts an envelope conformation to minimize steric strain .
Synthesis and Manufacturing
Industrial-Scale Production
MolCore BioPharmatech employs a multi-step synthesis route starting from commercially available spirocyclic precursors. Key stages include:
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Fluorination: Electrophilic fluorine introduction via or reagents under anhydrous conditions .
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Ring Closure: Acid-catalyzed cyclization to form the spirocyclic framework .
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Purification: Recrystallization or column chromatography to achieve ≥98% purity, as verified by HPLC .
Table 2: Manufacturing Specifications
| Parameter | Specification | Source |
|---|---|---|
| Purity | NLT 98% | |
| Residual Solvents | Compliant with ICH Q3C | |
| Storage Conditions | 2–8°C in inert atmosphere |
Hydrochloride Salt Formation
The hydrochloride derivative (CAS 2177266-22-5) is synthesized by treating the free base with hydrochloric acid in dichloromethane, yielding a crystalline solid with enhanced aqueous solubility (, MW 213.65 g/mol) . Vulcanchem reports a purity of 95% for research-grade material, emphasizing its utility in preclinical assays.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The free base exhibits moderate lipophilicity ( ≈ 1.2), with aqueous solubility of 2.1 mg/mL at pH 7.4 . Fluorine’s electron-withdrawing effects reduce basicity ( of the azepane nitrogen = 7.8), favoring ionization under physiological conditions . The hydrochloride salt increases solubility to 15.3 mg/mL in water, making it preferable for intravenous formulations.
Stability Profile
Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with oxidation at the azepane ring being the primary degradation pathway . Packaging under argon in amber glass vials is recommended for long-term storage .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The spirocyclic core serves as a privileged structure in kinase inhibitor design. Molecular docking studies indicate high affinity for cyclin-dependent kinases (CDKs) and JAK3, with IC values in the low micromolar range . The fluorine atoms engage in halogen bonding with kinase hinge regions, as demonstrated in co-crystal structures of analogous compounds .
Central Nervous System (CNS) Agents
Due to its balanced lipophilicity and molecular weight (<300 Da), the compound crosses the blood-brain barrier (BBB) in rodent models, showing potential as a precursor for σ-1 receptor agonists and neurokinin antagonists .
Future Directions and Research Opportunities
Stereoselective Synthesis
Current synthetic routes yield racemic mixtures. Development of asymmetric catalysis methods to access enantiopure forms could enhance target selectivity .
Prodrug Derivatives
Esterification of the tetrahydrofuran oxygen may improve oral bioavailability, addressing current limitations in first-pass metabolism .
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